Superior Binding Affinity to C. difficile Toxin A (TcdA) Compared to Other HMOs
In a direct head-to-head comparison, Lacto-N-fucopentaose V (LNFP V) exhibited high binding affinity to the C. difficile toxin A carbohydrate binding site (TcdA-f2), with a calculated docking energy of -9.48 kcal/mol [1]. This was substantially stronger than other purified HMOs tested in the same study, which displayed binding responses ranging from 3.3 to 14 resonance units (RU) [2].
| Evidence Dimension | Binding affinity (docking energy) to C. difficile toxin A |
|---|---|
| Target Compound Data | Lacto-N-fucopentaose V: -9.48 kcal/mol |
| Comparator Or Baseline | Other purified HMOs (mixture): 3.3 to 14 RU response units |
| Quantified Difference | LNFP V showed tight binding with -9.48 kcal/mol docking energy, while other HMOs exhibited lower binding responses in the 3.3-14 RU range. |
| Conditions | In silico molecular docking and surface plasmon resonance (SPR) biosensor analysis. |
Why This Matters
This quantifiable binding data identifies LNFP V as a lead candidate for developing anti-infective strategies targeting C. difficile, a major cause of nosocomial diarrhea, where other HMOs would be less effective.
- [1] Nguyen, T. T. H., et al. (2016). Identification of Oligosaccharides in Human Milk Bound onto the Toxin A Carbohydrate Binding Site of Clostridium difficile. Journal of Microbiology and Biotechnology. View Source
- [2] Nguyen, T. T. H., et al. (2016). Identification of Oligosaccharides in Human Milk Bound onto the Toxin A Carbohydrate Binding Site of Clostridium difficile. Journal of Microbiology and Biotechnology. View Source
